molecular formula C17H16FN3O2 B3854533 3-{N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide

3-{N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide

Cat. No.: B3854533
M. Wt: 313.33 g/mol
InChI Key: LSAXWHYRLZPASX-XDHOZWIPSA-N
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Description

3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide is a compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The specific synthetic route may vary, but a common method involves the condensation of 2-fluorobenzaldehyde with N-phenylpropanohydrazide in the presence of an acid catalyst.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has potential as an enzyme inhibitor and is studied for its pharmacological properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N,N-diphenylpropanamide

Uniqueness

3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar hydrazones.

This detailed article provides a comprehensive overview of 3-{N’-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[(E)-(2-fluorophenyl)methylideneamino]-N-phenylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-9-5-4-6-13(15)12-19-21-17(23)11-10-16(22)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAXWHYRLZPASX-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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